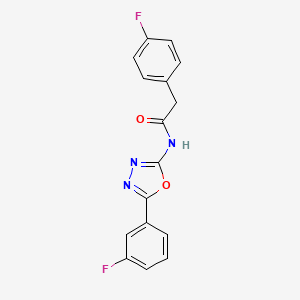
2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups. It has two fluorophenyl groups, an oxadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocycle containing oxygen and nitrogen, could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The fluorophenyl groups, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen and oxygen) could affect its properties .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Parikh and Joshi (2014) focused on the synthesis of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and their antimicrobial properties. These compounds, which include variations similar to 2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, demonstrated significant antimicrobial activities against a broad spectrum of bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy (Parikh & Joshi, 2014).
Luminescence Properties and Rare Earth Complexes
Research by Zhang et al. (2015) explored the luminescence properties of 1,3,4-oxadiazole acetamide derivatives, including those similar to the compound , and their complexes with Eu(III) and Tb(III). The study found that these complexes exhibit characteristic luminescence of the central ions, with Eu(III) complexes showing higher relative fluorescence intensities than Tb(III) complexes. The luminescence efficiency was influenced by the nature of substituents, indicating potential applications in luminescent materials and sensors (Zhang et al., 2015).
Anticonvulsant Evaluation of Indoline Derivatives
Nath et al. (2021) synthesized and evaluated the anticonvulsant activities of indoline derivatives containing functionalized aryloxadiazole amine and benzothiazole acetamide, structurally related to the compound . These derivatives showed significant activity in maximal electroshock and pentylenetetrazole seizure models, indicating their potential as anticonvulsant agents. The study also included in silico molecular docking to understand the interaction with biological targets, suggesting a promising approach for the development of new anticonvulsant drugs (Nath et al., 2021).
Antimicrobial and Antifungal Evaluation
Another study by Joshi and Parikh (2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives, structurally akin to 2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, and evaluated their antimicrobial properties against multidrug-resistant bacteria and fungi. The lead compounds demonstrated notable antimicrobial efficacy, highlighting their potential as novel antimicrobial agents (Joshi & Parikh, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-12-6-4-10(5-7-12)8-14(22)19-16-21-20-15(23-16)11-2-1-3-13(18)9-11/h1-7,9H,8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZHPZUSCPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

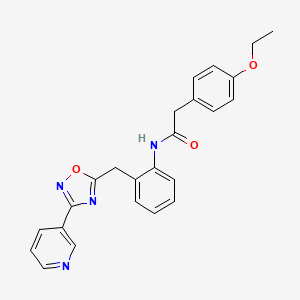
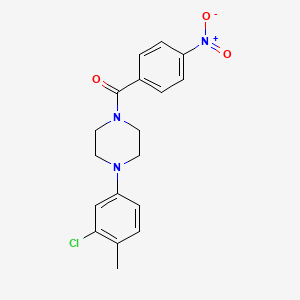
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)
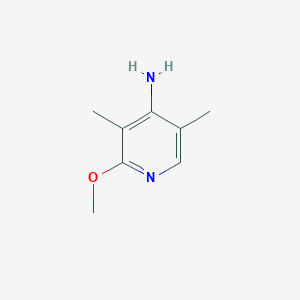
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2784852.png)
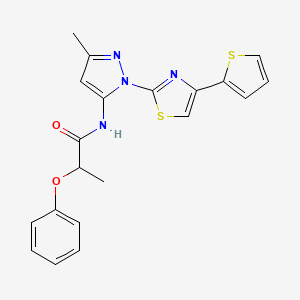
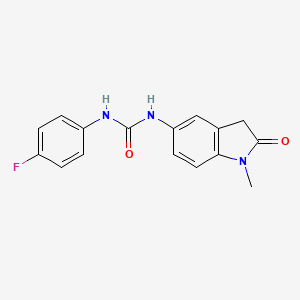
![2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2784855.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2784856.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2784858.png)
![6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2784859.png)

![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)